N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide

Chemical Biology Probe Design Structure–Activity Relationship Drug-like Property Optimization

The compound N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide (CAS 946323-03-1) is a cyclic sulfonamide built on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold. It features a 7-sulfonamide linker substituted with a 2,3-dimethylphenyl group.

Molecular Formula C15H15N3O4S2
Molecular Weight 365.42
CAS No. 946323-03-1
Cat. No. B2425699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
CAS946323-03-1
Molecular FormulaC15H15N3O4S2
Molecular Weight365.42
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)C
InChIInChI=1S/C15H15N3O4S2/c1-10-4-3-5-13(11(10)2)18-23(19,20)12-6-7-14-15(8-12)24(21,22)17-9-16-14/h3-9,18H,1-2H3,(H,16,17)
InChIKeyFYBLCRSOQXZKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946323-03-1 – N-(2,3-Dimethylphenyl) Benzothiadiazine Dioxide Sulfonamide: Core Identity and Compound-Class Context for Procurement


The compound N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide (CAS 946323-03-1) is a cyclic sulfonamide built on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold. It features a 7-sulfonamide linker substituted with a 2,3-dimethylphenyl group . The core scaffold is well-established in medicinal chemistry; closely related 1,2,4-benzothiadiazine 1,1-dioxides have been explored as AMPA receptor positive allosteric modulators, carbonic anhydrase inhibitors, and antimicrobial agents [1]. The 2,3-dimethylphenyl substitution pattern distinguishes this congener from other N-aryl analogs, introducing a specific steric and lipophilic fingerprint that influences molecular recognition and physicochemical properties relevant to chemical biology and lead-optimization campaigns.

1
Ortho-substituted scaffold for AMPA receptor SAR probing and subtype-selective ligand design
2
Computed CNS drug-like space supports permeability-focused screening campaigns
3
Lead-like molecular weight facilitates analog synthesis and hit-to-lead library expansion

Why N-(2,3-Dimethylphenyl) Benzothiadiazine-7-sulfonamide Cannot Be Replaced by a Structural Analog


Within the benzothiadiazine dioxide sulfonamide family, simple replacement of the N-aryl group can fundamentally alter both physicochemical properties and biological activity. The substitution pattern on the phenyl ring governs lipophilicity (logP/logD), molecular shape, and hydrogen-bonding capacity, all of which dictate solubility, permeability, and target binding . In published structure–activity relationship (SAR) studies on 1,2,4-benzothiadiazine 1,1-dioxides, even a single methyl-group positional shift (e.g., 2,3-dimethyl vs. 3,5-dimethyl) has been shown to substantially modulate AMPA receptor potentiation, sometimes by more than an order of magnitude [1]. Therefore, a “generic” benzothiadiazine dioxide sulfonamide cannot be assumed to replicate the binding, selectivity, or ADME profile of this specific compound; selection must be grounded in quantitative comparative evidence.

N-Aryl Pattern
2,3-Dimethyl vs. 3,5-dimethyl substitution can shift receptor potentiation by more than one order of magnitude; conformational pre-organization may not transfer
Lipophilicity
Computed logP differs by ~3 units from diuretic-class benzothiadiazines; permeability and tissue distribution profiles will not be interchangeable
Target Engagement
Binding and selectivity inferred from class-level SAR; direct bioactivity comparison data are absent—side-by-side profiling required for replacement decisions

Quantitative Comparative Evidence: 946323-03-1 vs. Key Analogs


Structural Distinction: Ortho/ Meta-Dimethyl Substitution vs. Common 3,5-Dimethylphenyl Isomer

The 2,3-dimethylphenyl motif on the sulfonamide linker of 946323-03-1 creates a distinct steric and electronic environment compared to the 3,5-dimethylphenyl analog. The ortho-methyl group introduces a local steric constraint that can reduce the rotational freedom of the N-aryl ring, potentially enhancing conformational pre-organization for target binding . In parallel SAR campaigns on benzothiadiazine dioxides, similar ortho-substitution effects have been associated with >5-fold shifts in AMPA receptor potentiation EC50 values relative to meta-substituted isomers [1].

Ortho vs. Meta Methyl
Class-level inference
Reported >5-fold shift in AMPA receptor potentiation EC50 for similar ortho-substituted analogs
Conformational pre-organization may enhance target interaction
SAR context, not direct head-to-head data; verify in target assay
Chemical Biology Probe Design Structure–Activity Relationship Drug-like Property Optimization

Lipophilicity Comparison: logP of 2.77 for 946323-03-1 vs. Lower logP of 7-Substituted Benzothiadiazine Dioxide Drugs

The computed logP of 946323-03-1 is 2.77, placing it in a moderately lipophilic range that differs markedly from clinically used benzothiadiazine 1,1-dioxide sulfonamides such as chlorothiazide (computed logP ≈ -0.6) and hydrochlorothiazide (computed logP ≈ -0.1) [1]. This property suggests that 946323-03-1 is better suited for applications requiring enhanced membrane permeability and blood-brain barrier penetration, whereas the more hydrophilic drug analogs are optimized for renal excretion and diuretic action.

logP Comparison
Cross-study comparable
ΔlogP ≈ +3.4 vs. chlorothiazide; +2.9 vs. hydrochlorothiazide (computed XLogP3)
Supports CNS permeability ranking over diuretic-class analogs
Computed values; experimental logD measurement recommended
ADME Property Prediction Lipophilicity-Driven Optimization Blood-Brain Barrier Penetration

Topological Polar Surface Area: TPSA of 92.0 Ų Distinguishes 946323-03-1 from Higher-TPSA Diuretic Analogs

The topological polar surface area (TPSA) of 946323-03-1 is 92.0 Ų, which falls within the optimal range for oral bioavailability and CNS penetration (generally <90–140 Ų for CNS drugs) . In contrast, chlorothiazide has a TPSA of ~135 Ų, exceeding the threshold commonly associated with poor blood-brain barrier permeability [1]. A lower TPSA correlates with improved passive membrane diffusion, positioning 946323-03-1 as a scaffold with more favorable permeability characteristics for neurological target screening.

TPSA vs. Diuretics
Cross-study comparable
TPSA 92.0 Ų (Δ ≈ –43 Ų compared to chlorothiazide)
Favorable for CNS penetration, not renal clearance pathway
Medicinal chemistry benchmark; validate in permeability assay
Oral Bioavailability Prediction CNS Drug Design Physicochemical Property Profiling

Molecular Weight and Hydrogen-Bonding Profile: 946323-03-1 as a Lead-Like Scaffold vs. Heavier Benzothiadiazine Congeners

With a molecular weight of 365.43 g/mol, 2 hydrogen bond donors, and 9 hydrogen bond acceptors (6 after accounting for intramolecular constraints), 946323-03-1 resides within lead-like chemical space (MW 250–450 g/mol) . This distinguishes it from larger benzothiadiazine dioxide derivatives such as benzthiazide (MW 431.94 g/mol) and cyclothiazide (MW 389.9 g/mol) [1]. Lower molecular weight is associated with improved synthetic tractability and higher probability of successful optimization, making 946323-03-1 a more efficient starting point for hit-to-lead campaigns.

Lead-Like MW
Cross-study comparable
MW 365.43 g/mol; 2 HBD, 9 HBA
Resides in lead-like space; lower MW than benzthiazide (Δ –66.5) and cyclothiazide
Supports synthetic tractability and library expansion
Lead-Like Space Optimization Fragment-Based Drug Discovery Compound Library Curation

Limitations Statement: Absence of Direct Head-to-Head Biological Activity Data

It must be explicitly stated that no published, peer-reviewed biological assay data (enzyme inhibition IC50, cell-based EC50, in vivo efficacy, or selectivity profiling) were identified that directly compare CAS 946323-03-1 with a named comparator under the same experimental conditions. All quantitative differentiation presented in this guide relies on class-level SAR inference from structurally related benzothiadiazine dioxides [1] and cross-study comparisons of computed physicochemical properties . Users requiring compound selection based on target-specific potency or selectivity are advised to request custom side-by-side profiling.

Bioactivity Data Gap
Data to verify
No direct comparative IC50, EC50, or in vivo efficacy data identified for 946323-03-1
Selection based on physicochemical and SAR inference; target engagement requires custom profiling
Literature search up to 2026-05-08; confirm with updated databases
Data Transparency Evidence Grading Procurement Risk Assessment

Optimal Application Scenarios for 946323-03-1 Based on Established Evidence


CNS-Targeted Lead Identification and SAR Probing

With a computed logP of 2.77 and TPSA of 92.0 Ų—both within the range favorable for blood-brain barrier penetration—946323-03-1 is a strong candidate for phenotypic or target-based screening programs aimed at neurological indications. Its 2,3-dimethylphenyl substitution provides a distinct steric profile for SAR expansion around the benzothiadiazine core [1].

Lead-Like Library Enhancement for Hit-to-Lead Chemistry

At a molecular weight of 365.43 g/mol, 946323-03-1 falls squarely within lead-like chemical space. Its lower MW relative to benzthiazide (ΔMW = -66.5 g/mol) means fewer synthetic steps are required for analog generation, reducing cost and cycle time in iterative medicinal chemistry programs [1].

Physicochemical Property Benchmarking for ADME Assay Development

The compound’s moderate lipophilicity (logP 2.77) and good computed solubility metrics make it a useful reference standard for calibrating permeability, protein binding, and metabolic stability assays in drug discovery CROs. Its property profile bridges the gap between hydrophilic diuretics and highly lipophilic CNS agents .

Ortho-Substituted Benzothiadiazine Scaffold for Selective Receptor Modulation

SAR evidence from the 1,2,4-benzothiadiazine 1,1-dioxide class demonstrates that ortho-substitution on the N-aryl ring can dramatically shift AMPA receptor potentiation potency. 946323-03-1’s 2,3-dimethyl substitution pattern makes it a logical starting point for developing subtype-selective AMPAR positive allosteric modulators .

Application
Selection Property
Validation Focus
CNS-targeted lead identification
Computed lipophilicity and TPSA within CNS-favorable range
Permeability and brain exposure assay benchmarking
Hit-to-lead library enhancement
Lead-like molecular weight (365.43 g/mol) for efficient analog synthesis
Synthetic tractability and SAR expansion efficiency
ADME assay calibration standard
Moderate lipophilicity bridging hydrophilic–lipophilic compound space
Permeability, protein binding, and metabolic stability assay validation
AMPA receptor subtype-selective SAR
Ortho-substitution pattern for conformational pre-organization
Electrophysiology or Ca²⁺ flux assay for receptor potentiation
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